molecular formula C21H21N5O2S B237445 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B237445
M. Wt: 407.5 g/mol
InChI Key: ORCCAFLYFBQJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound is commonly referred to as ETPTA and has been found to have a wide range of pharmacological properties. In

Mechanism of Action

The mechanism of action of ETPTA is not fully understood. However, it has been suggested that ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites. This results in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
ETPTA has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETPTA is its wide range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of ETPTA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ETPTA. One direction is to investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be conducted to improve the solubility of ETPTA in water, which would make it easier to administer in vivo.
Conclusion:
In conclusion, ETPTA is a synthetic compound that has been found to have a wide range of pharmacological properties. It has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites, resulting in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain. While ETPTA has several advantages, such as its wide range of pharmacological properties, it also has limitations, such as its low solubility in water. There are several future directions for research on ETPTA, including investigating its potential applications in the treatment of various diseases and improving its solubility in water.

Synthesis Methods

ETPTA can be synthesized by the reaction of 3-ethyl-6-(4-methylphenoxy)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 2-bromo-5-methylphenylacetic acid in the presence of a base. This reaction results in the formation of ETPTA as a white solid with a yield of approximately 70%.

Scientific Research Applications

ETPTA has been found to have a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.

properties

Product Name

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H21N5O2S/c1-4-18-23-24-21-26(18)25-20(29-21)15-8-7-14(3)17(11-15)22-19(27)12-28-16-9-5-13(2)6-10-16/h5-11H,4,12H2,1-3H3,(H,22,27)

InChI Key

ORCCAFLYFBQJRP-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.